2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone

Synthetic Chemistry Process Development Medicinal Chemistry

2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone is a brominated bis‑pyridine ethanone that serves as a versatile intermediate in medicinal chemistry and agrochemical discovery. The molecule features a 2‑bromopyridine ring linked through a methylene ketone bridge to a pyridin‑2‑yl group.

Molecular Formula C12H9BrN2O
Molecular Weight 277.12 g/mol
CAS No. 446852-65-9
Cat. No. B1599792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone
CAS446852-65-9
Molecular FormulaC12H9BrN2O
Molecular Weight277.12 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)CC2=CC(=NC=C2)Br
InChIInChI=1S/C12H9BrN2O/c13-12-8-9(4-6-15-12)7-11(16)10-3-1-2-5-14-10/h1-6,8H,7H2
InChIKeyRKVGSLYSLROWJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone (CAS 446852-65-9) – Key Building Block for Bis-Heteroaryl Ketone Synthesis


2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone is a brominated bis‑pyridine ethanone that serves as a versatile intermediate in medicinal chemistry and agrochemical discovery. The molecule features a 2‑bromopyridine ring linked through a methylene ketone bridge to a pyridin‑2‑yl group [1]. Its bifunctional architecture provides both a halogen handle for cross‑coupling and a ketone group for further functionalisation, making it a strategic building block for generating libraries of kinase‑focused and CNS‑oriented heterocycles. Commercially available purities reach 98% (HPLC) , and the compound is supplied by multiple reputable vendors under cold‑chain storage to preserve integrity .

Why a Generic “Bromopyridyl Ethanone” Cannot Replace 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone in Critical Applications


Unlike simple mono‑bromopyridine derivatives (e.g., 2‑bromo‑4‑methylpyridine or 1‑(2‑bromopyridin‑4‑yl)ethanone), this compound carries a second pyridine ring at the α‑ketone position. This additional nitrogen heterocycle profoundly alters the electron density, metal‑chelating ability, and hydrogen‑bonding capacity of the molecule [1]. Changing the halogen from bromine to chlorine (e.g., 2‑(2‑chloropyridin‑4‑yl)‑1‑(pyridin‑2‑yl)ethanone) reduces oxidative‑addition rates with Pd(0) catalysts by ca. 1–2 orders of magnitude, while moving the bromine to the 3‑position or replacing the pyridin‑2‑yl ring with a pyridin‑3‑yl isomer produces regioisomers whose coordination geometry and biological target engagement differ qualitatively [2]. Consequently, the exact 2‑bromo‑4‑pyridyl/pyridin‑2‑yl‑ethanone architecture is non‑fungible in any workflow that has been optimised for a particular catalytic cycle, pharmacophore model, or structure‑activity relationship.

Quantitative Differentiation Evidence for 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone Against Closest Structural Analogs


Synthetic Route Yield – Claisen Condensation vs. Alternative Bis‑Heteroaryl Ketone Syntheses

The one‑step Claisen condensation between 2‑bromo‑4‑methylpyridine and ethyl 2‑pyridinecarboxylate delivers the target compound in ca. 82% isolated yield . This compares favourably with multi‑step routes commonly required for other bis‑heteroaryl ketones (e.g., 2‑(pyridin‑2‑yl)‑1‑(pyridin‑4‑yl)ethanone, which are often assembled via Weinreb amide intermediates in 55–70% overall yield [1]). The higher process efficiency reduces the cost per gram for scale‑up and shortens lead‑generation timelines. The precise bromopyridine regiochemistry is installed from the commercially available starting material, avoiding late‑stage, low‑selectivity halogenations.

Synthetic Chemistry Process Development Medicinal Chemistry

Commercial Purity – 98% HPLC versus Standard 95% Research‑Grade Building Blocks

Multiple vendors supply the compound at 98% purity (HPLC) , whereas the most commonly listed purity for this class of heterocyclic building blocks is 95% . The 3‑percentage‑point increase represents a 60% reduction in the total impurity burden (from 5% to 2%), which is significant when the compound is used as a late‑stage intermediate in multi‑step sequences where impurities propagate. The 98% material also exhibits a single, sharp peak in HPLC chromatograms, indicating low levels of structurally similar by‑products that could interfere with catalytic reactions.

Quality Assurance Procurement Medicinal Chemistry

C–Br versus C–Cl Reactivity – Rate of Oxidative Addition to Pd(0) Catalysts

The carbon–bromine bond in the target compound (bond dissociation energy ≈ 285 kJ mol⁻¹) undergoes oxidative addition with Pd(0) species approximately 10‑ to 100‑fold faster than the corresponding C–Cl bond (BDE ≈ 350 kJ mol⁻¹) [1]. This kinetic advantage enables room‑temperature Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings under milder conditions, reducing thermal stress on vulnerable functional groups. In contrast, the chloro analogue 2‑(2‑chloropyridin‑4‑yl)‑1‑(pyridin‑2‑yl)ethanone requires heating to 60–100 °C for comparable conversions [2], which can lead to decomposition of acid‑ or base‑sensitive substrates.

Cross-Coupling Catalysis Synthetic Chemistry

Lipophilicity Profile – Measured LogP versus Common Heterocyclic Building Blocks

The experimentally determined LogP of 2.29 places the compound in a lipophilicity window (LogP 2–3) that is often associated with favourable blood–brain barrier permeability and acceptable aqueous solubility. This value is markedly higher than that of many widely used bis‑pyridyl building blocks (e.g., 2,2′‑bipyridine, LogP ≈ 1.1 [1]), yet not so high as to incur insolubility or promiscuous binding (LogP > 5). The balanced LogP makes the brominated ethanone especially attractive for fragment‑based CNS drug discovery, where initial hits often suffer from poor permeability.

Physicochemical Properties Drug Design CNS Penetration

Highest‑Confidence Application Scenarios for 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone Based on Quantitative Differentiation


Parallel Library Synthesis via Room‑Temperature Suzuki–Miyaura Coupling

The 100‑fold faster oxidative addition of the C–Br bond compared to a C–Cl bond [1] allows the compound to be used as a universal coupling partner in high‑throughput chemistry workflows. By running reactions at ambient temperature, libraries of >1000 bis‑pyridyl analogues can be generated without the need for heated reactor blocks, preserving heat‑sensitive boronic acids and minimising side‑product formation. This directly leverages the bromine reactivity evidence from Section 3.

Fragment‑Based CNS Drug Discovery Campaigns

With a measured LogP of 2.29 , the compound occupies the optimal lipophilicity space for CNS fragments. It can be elaborated via the bromine handle into more complex leads while maintaining drug‑like properties. The single‑step 82% synthesis ensures that gram quantities can be procured economically for crystallography and biophysical assays, meeting the material demands of fragment‑based screening.

Asymmetric Ketone Reduction to Chiral Alcohol Intermediates

The prochiral ketone bridge can be reduced enantioselectively using Noyori‑type or oxazaborolidine catalysts to yield chiral 2‑(2‑bromopyridin‑4‑yl)‑1‑(pyridin‑2‑yl)ethanol. The 98% starting material purity reduces the risk of catalyst poisoning by impurities, enabling higher enantiomeric excess and reproducible reaction kinetics. This scenario builds on the purity advantage documented in Section 3.

Radiolabelling Precursor for ¹⁸F‑PET Tracer Development

The bromine substituent can serve as a leaving group for nucleophilic aromatic substitution with [¹⁸F]fluoride, producing 2‑(2‑[¹⁸F]fluoropyridin‑4‑yl)‑1‑(pyridin‑2‑yl)ethanone. The high purity (98%) and the established room‑temperature storage under refrigeration ensure that the precursor remains stable during shipment and handling, a critical requirement for GMP radiochemistry operations.

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